molecular formula C8H8O5 B1347093 2,3-Dihydroxy-4-methoxybenzoic acid CAS No. 3934-81-4

2,3-Dihydroxy-4-methoxybenzoic acid

Cat. No.: B1347093
CAS No.: 3934-81-4
M. Wt: 184.15 g/mol
InChI Key: YGDRPEIHNMXLJM-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-methoxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzene ring, along with a carboxylic acid group. This compound is known for its antioxidant properties and is found in various natural sources, including sweet cherry fruits (Prunus avium) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-dihydroxy-4-methoxybenzoic acid involves the decarboxylation of this compound . The process typically includes the following steps:

    Starting Material: 2-hydroxy-3-methoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in an atmosphere of illuminating gas or nitrogen. The mixture is stirred with sodium hydroxide and hydrogen peroxide at temperatures between 40°C and 50°C.

    Isolation: The product is extracted with ether and purified by distillation under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dihydroxy-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-4-methoxybenzoic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

    Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxylic acid group.

    Protocatechuic Acid: Contains two hydroxyl groups at the ortho positions relative to the carboxylic acid group.

    Vanillic Acid: Contains a methoxy group at the meta position relative to the carboxylic acid group.

Uniqueness: 2,3-Dihydroxy-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity compared to similar compounds .

Properties

IUPAC Name

2,3-dihydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O5/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDRPEIHNMXLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192560
Record name 2,3-Dihydroxy-p-anisic acid
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3934-81-4
Record name 2,3-Dihydroxy-4-methoxybenzoic acid
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Record name 2,3-Dihydroxy-4-methoxybenzoic acid
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Record name 3934-81-4
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Record name 2,3-DIHYDROXY-4-METHOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A suspension of 2,3-dihydroxy-4-methoxybenzoic acid (6.04 g, 32.8 mmol) in 5,6-dihydro-4-methoxy-2H-pyran (20 mL, 152 mmol) was kept at 140° C. for three days. At room temperature ethyl acetate (200 mL) was added and the organic phase was extracted with saturated aqueous NaHCO3 (2×50 mL). The aqueous phase was washed with Et2O (2×40 mL), acidified to pH=1 with concentrated HCl and extracted with dichloromethane (2×50 mL). The organic phase was dried over MgSO4. Evaporation under reduced pressure afforded traces of 2,3-dihydroxy-4-methoxybenzoic acid along with 7-methoxy-2′,3′,5′,6′-tetrahydro-Spiro[1,3-benzodioxole-2,4′-(4H)-pyran]-4-carboxylic acid (1.23 g, 14%). 13C NMR (DMSO) δ 164.9, 148.2, 146.6, 134.5, 123.7, 117.0, 107.1, 106.8, 64.4, 56.0, 35.3.
Quantity
6.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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